

Foundational Concepts of the RR6 Survival Prediction Model: A Technical Guide

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Compound of Interest

Compound Name: **RR6**

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Introduction

The **RR6** survival prediction model is a clinical prognostic tool designed to estimate overall survival (OS) for patients with myelofibrosis (MF) six months after initiating treatment with the Janus kinase (JAK) 1/2 inhibitor, ruxolitinib. Developed and validated by the RUXOREL-MF study group, the **RR6** model aids in the early identification of patients with a high risk of mortality, who may benefit from alternative therapeutic strategies.[\[1\]](#)[\[2\]](#) This technical guide provides an in-depth overview of the core foundational concepts of the **RR6** model, including its predictive variables, risk stratification, and the underlying biological context of ruxolitinib treatment.

Core Components of the RR6 Model

The **RR6** model is built upon three key predictor variables that are assessed at baseline, three months, and six months of ruxolitinib therapy. These variables were identified through multivariable analysis in the RUXOREL-MF study as significant predictors of overall survival.[\[3\]](#) [\[4\]](#)[\[5\]](#)

Predictor Variables

The multivariable analysis identified the following as significant risk factors for reduced overall survival in myelofibrosis patients treated with ruxolitinib[\[3\]](#)[\[4\]](#)[\[5\]](#):

- Ruxolitinib (RUX) Dose: A daily dose of less than 20 mg twice a day at baseline, 3 months, and 6 months.
- Spleen Response: A palpable spleen length reduction from baseline of 30% or less at 3 and 6 months.
- Red Blood Cell (RBC) Transfusion Requirement: The need for RBC transfusions at 3 and/or 6 months, and particularly at all three time points (baseline, 3 months, and 6 months).

The following table summarizes the quantitative data associated with these predictor variables from the foundational RUXOREL-MF study.

Predictor Variable	Hazard Ratio (HR)	95% Confidence Interval (CI)	p-value
RUX dose <20 mg twice daily at baseline, 3 months, and 6 months	1.79	1.07 - 3.00	0.03
Palpable spleen length reduction from baseline ≤30% at 3 months and 6 months	2.26	1.40 - 3.65	0.0009
RBC transfusion need at 3 and/or 6 months	1.66	0.95 - 2.88	0.07
RBC transfusion need at baseline, 3 months, and 6 months	2.32	1.19 - 4.54	0.02

Table 1: Predictor Variables of the **RR6** Model and their Association with Overall Survival.[3][4][5]

Risk Stratification

The **RR6** model utilizes these predictor variables to stratify patients into three distinct risk categories for mortality at six months of ruxolitinib treatment: low, intermediate, and high risk.[6]

[7] While the precise point-based scoring algorithm for assigning patients to these risk categories is not explicitly detailed in the primary literature, the stratification is based on the presence and combination of the aforementioned risk factors. The prognostic value of these risk categories has been validated in independent cohorts.[1][6][7]

The following table presents the risk stratification and the associated median overall survival for each category.

Risk Category	Median Overall Survival (OS)	95% Confidence Interval (CI)
Low Risk	Not Reached	-
Intermediate Risk	61 months	43 - 80 months
High Risk	33 months	21 - 50 months

Table 2: **RR6** Risk Stratification and Corresponding Median Overall Survival.[3][4][5]

Experimental Protocols

The **RR6** model was developed and validated using data from the RUXOREL-MF study (NCT03959371).[8][9]

Study Design

The RUXOREL-MF study is a real-world, ambispective observational study conducted in Italy. [9] The study was designed to collect clinical and laboratory data from patients with primary and post-essential thrombocythemia/post-polycythemia vera myelofibrosis treated with ruxolitinib in a real-world setting.[8]

Patient Population

The study included adult patients (≥ 18 years) with a diagnosis of primary myelofibrosis (according to the 2016 WHO classification) or post-essential thrombocythemia/post-polycythemia vera myelofibrosis (according to the IWG-MRT 2008 classification).[8] Patients had an intermediate-1, intermediate-2, or high-risk score according to the International Prognostic Scoring System (IPSS) and were treated with ruxolitinib.[8]

Data Collection

Clinical and laboratory data were collected at several time points:

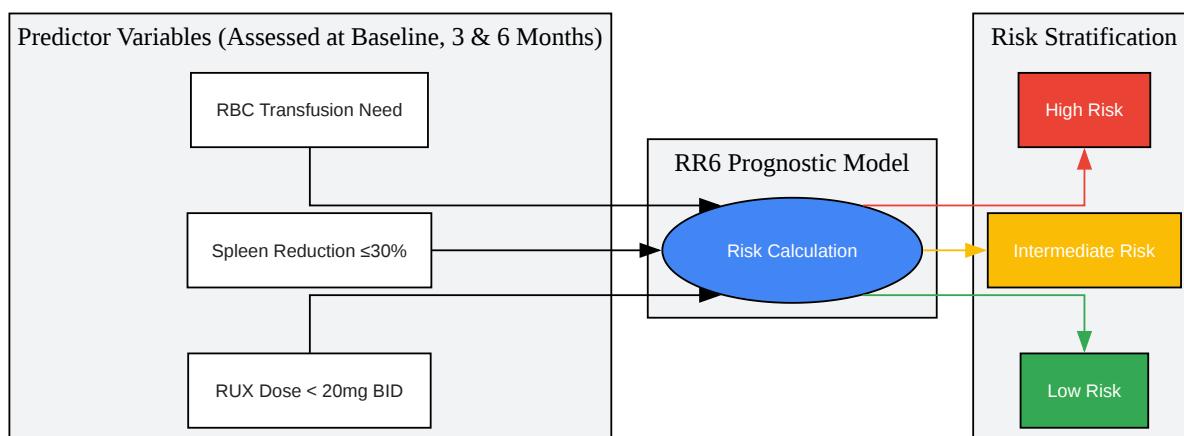
- At the time of MF diagnosis.
- At the initiation of ruxolitinib treatment (baseline).
- At regular intervals during treatment, including 3 and 6 months post-ruxolitinib initiation.[9]

Data collected included patient demographics, disease-specific features, ruxolitinib dosage, palpable spleen length, and red blood cell transfusion requirements.[4]

Mandatory Visualizations

Logical Relationship of the RR6 Model Components

The following diagram illustrates the logical relationship between the predictor variables and the risk stratification in the **RR6** model.

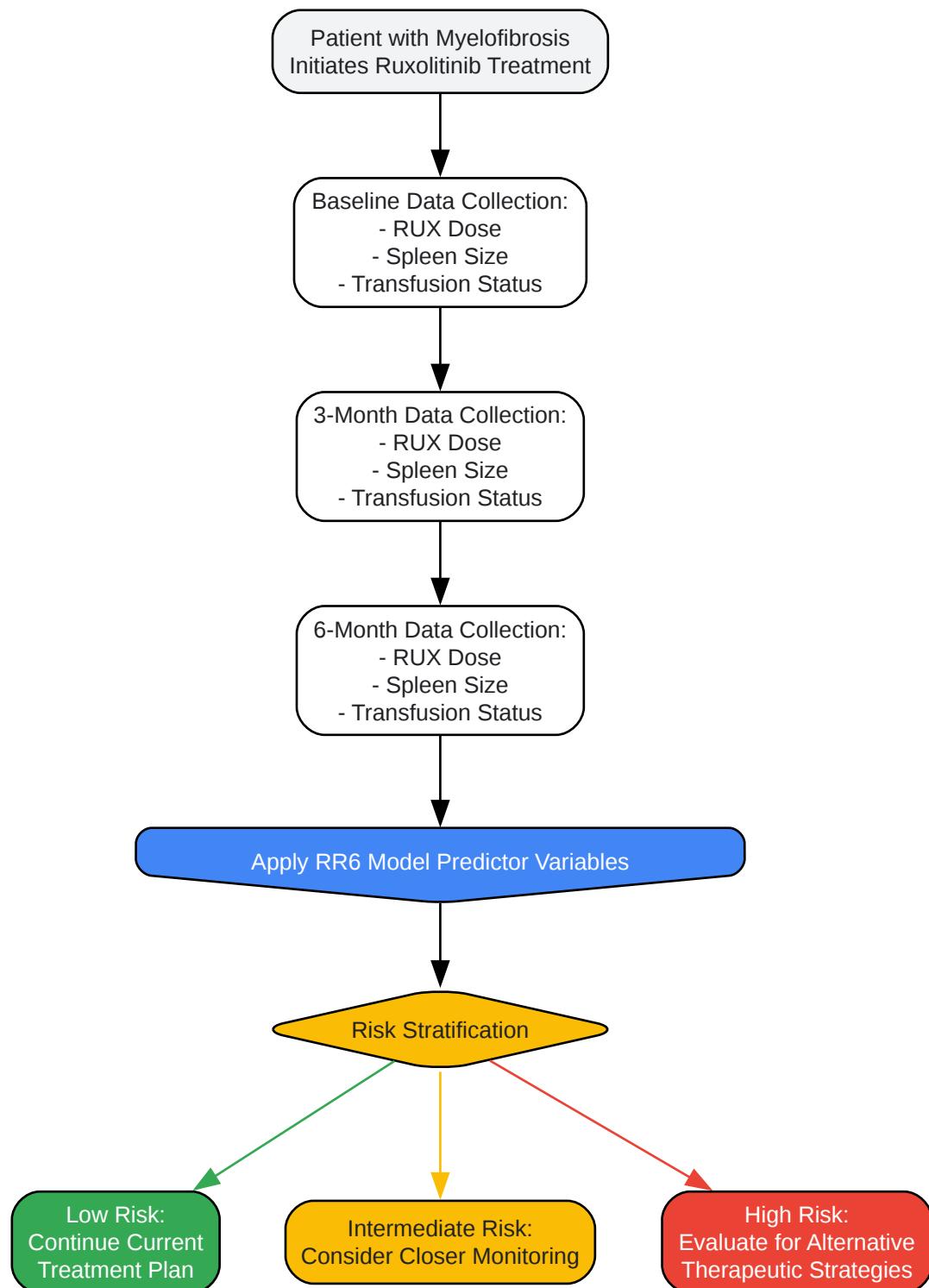


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Logical flow of the **RR6** survival prediction model.

Application Workflow of the RR6 Model

This diagram outlines the clinical workflow for applying the **RR6** model to a patient with myelofibrosis.

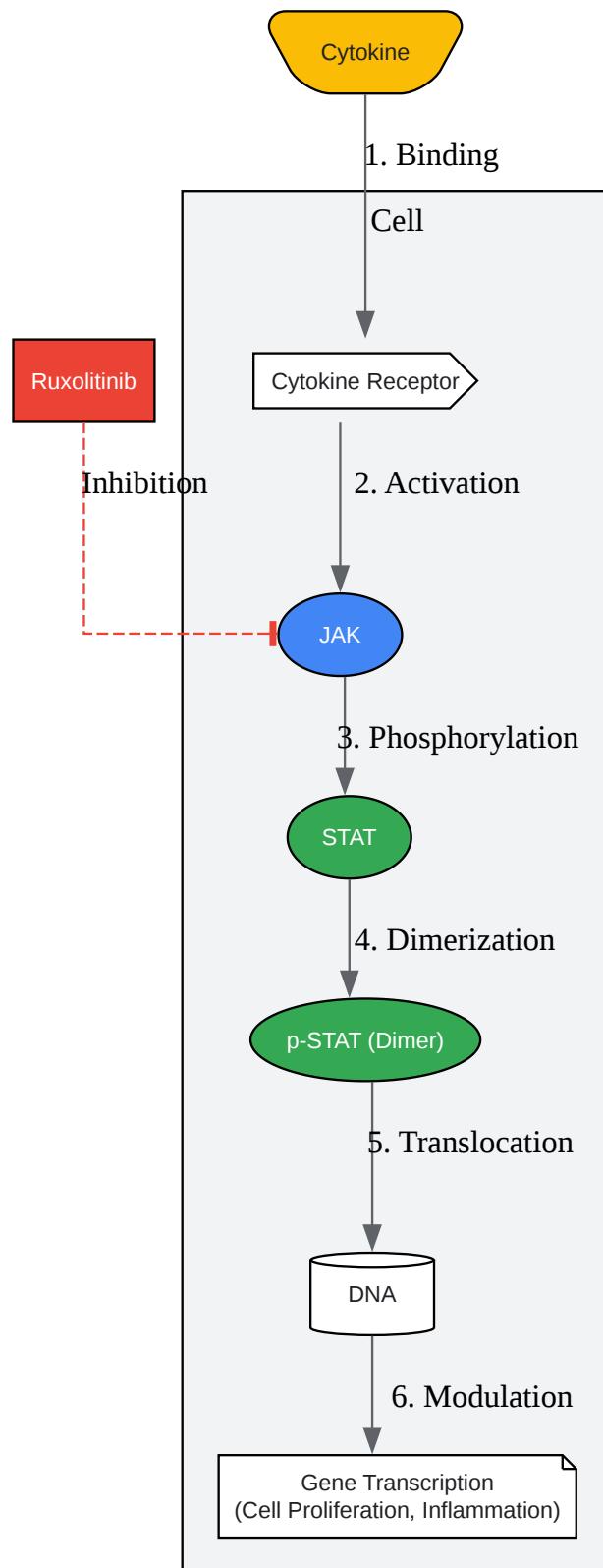


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Clinical workflow for the application of the **RR6** model.

Ruxolitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Myelofibrosis is often associated with dysregulated JAK-STAT signaling. Ruxolitinib is a JAK1 and JAK2 inhibitor that modulates this pathway. The following diagram illustrates the simplified JAK-STAT signaling cascade and the inhibitory action of ruxolitinib.

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Simplified JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.

Conclusion

The **RR6** survival prediction model is a valuable tool for risk stratification in myelofibrosis patients undergoing treatment with ruxolitinib. By integrating key clinical and treatment-related variables at specific time points, the model provides an early and reliable prognosis of overall survival. This allows for more personalized treatment strategies, particularly for high-risk patients who may require a timely switch to alternative therapies. Further research, including the integration of molecular markers, may continue to enhance the predictive accuracy of the **RR6** model and similar prognostic tools in the management of myelofibrosis.[\[1\]](#)[\[10\]](#)

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